molecular formula C21H25N5O3 B2595137 6-(2,5-Dimethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878732-68-4

6-(2,5-Dimethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2595137
CAS RN: 878732-68-4
M. Wt: 395.463
InChI Key: BQLVQWPYUFPKJP-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms. Imidazoles are key components of many important biological molecules, including histidine and histamine .


Synthesis Analysis

The synthesis of substituted imidazoles has seen recent advances, with a focus on regiocontrolled synthesis. These methods often revolve around the compatibility of functional groups and the resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of imidazoles can be quite complex, with the potential for a wide variety of substitution patterns. The specific structure of your compound would depend on the exact locations of the various substituents .


Chemical Reactions Analysis

Imidazoles can undergo a variety of chemical reactions, often involving the nitrogen atoms or any functional groups present. For example, they can participate in oxidation reactions initiated by hydroxyl radicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazoles can vary widely depending on their exact structure and substitution pattern. They are generally stable compounds and can exhibit fluorescence .

Scientific Research Applications

Catalysis and Organic Synthesis

Imidazole derivatives, including those with complex purine structures, are often explored for their catalytic properties. For instance, a bioinspired dicopper complex with imidazole ligation demonstrates selective catalysis for benzylic para-C-H activation, showcasing the potential of such compounds in facilitating organic synthesis and transformations (Prokofieva, A., Prikhod'ko, A., Dechert, S., & Meyer, F., 2008). This indicates the relevance of imidazole and purine derivatives in developing new catalytic systems for efficient chemical reactions.

Luminescence Sensing

The structural versatility of imidazole and purine derivatives enables their application in sensing technologies. Lanthanide-based metal-organic frameworks (MOFs) incorporating dimethylphenyl imidazole dicarboxylate units exhibit selective luminescence sensing capabilities for benzaldehyde derivatives, highlighting their utility in environmental monitoring and analytical chemistry (Shi, B., Zhong, Y., Guo, L., & Li, G., 2015).

Pharmaceutical Research

Compounds with imidazole and purine frameworks are extensively studied for their potential pharmaceutical applications. The synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives have demonstrated promising anxiolytic and antidepressant activities in preclinical studies, indicating the therapeutic potential of these compounds in treating mental health disorders (Zagórska, A., Jurczyk, S., Pawłowski, M., Dybała, M., Nowak, G., Tatarczyńska, E., Nikiforuk, A., & Chojnacka-wójcik, E., 2009).

Antioxidant and Antimicrobial Activities

Novel synthetic pathways to imidazolyl derivatives have been explored for their antioxidant and antimicrobial properties, demonstrating the importance of these compounds in developing new therapeutic agents and preservatives (Gouda, M., 2012).

Corrosion Inhibition

The chemical structure of imidazole derivatives makes them effective as corrosion inhibitors, which is crucial for protecting metals in industrial applications. Research on thiazolidinedione derivatives, which share functional group similarities with imidazoles and purines, has shown significant inhibition efficiency for mild steel corrosion in acidic solutions (Yadav, M., Behera, D., Kumar, S., & Yadav, P., 2015).

Mechanism of Action

The mechanism of action of a specific imidazole compound would depend on its exact structure and the context in which it is used. For example, some imidazoles inhibit the enzyme lanosterol 14α-demethylase and are used as antifungal medications .

Safety and Hazards

The safety and hazards associated with a specific imidazole would depend on its exact structure. In general, care should be taken when handling any chemical compound to avoid exposure or ingestion .

Future Directions

The field of imidazole chemistry is a vibrant area of research, with new synthetic methods and applications being developed. Future directions may include the development of new catalysts, pharmaceuticals, and materials .

properties

IUPAC Name

6-(2,5-dimethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-12-7-8-13(2)16(11-12)25-14(3)15(4)26-17-18(22-20(25)26)23(5)21(28)24(19(17)27)9-10-29-6/h7-8,11H,9-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLVQWPYUFPKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,5-Dimethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

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